![molecular formula C22H23N5OS B1614368 4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1142946-01-7](/img/structure/B1614368.png)
4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Übersicht
Beschreibung
4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C22H23N5OS and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 338.43 g/mol
- CAS Number : 1142946-01-7
The compound acts primarily as a selective inhibitor of specific kinases involved in various cellular processes. Its structure allows it to interact with the ATP-binding site of kinases, leading to inhibition of their activity. This inhibition can have downstream effects on cell proliferation and survival, making it a candidate for cancer therapy.
Inhibition of Kinases
Research indicates that this compound exhibits potent inhibitory activity against various kinases. For instance, studies have shown that it can effectively inhibit RET (Rearranged during Transfection) kinase, which is implicated in several cancers, including thyroid cancer and non-small cell lung cancer . The compound's selectivity profile is enhanced compared to traditional ATP-competitive inhibitors due to its unique binding interactions with the kinase domains.
Case Studies and Research Findings
-
Study on RET Inhibition :
- Objective : To evaluate the efficacy of the compound against RET kinase.
- Findings : The compound demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory potential.
- Mechanism : The binding mode involves hydrogen bonding interactions with the hinge region of RET, which is crucial for its inhibitory action .
- Selectivity Profile :
Data Tables
Kinase | IC50 (nM) | Selectivity |
---|---|---|
RET | 5 | High |
Axl | 20 | Moderate |
Mer | 30 | Moderate |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary applications of this compound is in cancer research. Studies have indicated that derivatives of pyrrolopyrimidines exhibit inhibitory effects on various kinases involved in cancer cell proliferation. Specifically, this compound has been evaluated for its potential as an inhibitor of Aurora Kinase , which plays a critical role in cell division and is often overexpressed in tumors.
Case Study: Aurora Kinase Inhibition
In vitro studies demonstrated that 4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine effectively inhibits Aurora A and B kinases, leading to reduced proliferation of cancer cell lines. The compound's efficacy was compared to established Aurora kinase inhibitors, showcasing competitive inhibition properties.
Targeting Protein Kinases
Beyond Aurora kinases, this compound has shown promise in targeting other protein kinases implicated in various signaling pathways associated with cancer and inflammatory diseases. Its ability to selectively inhibit specific kinases makes it a valuable candidate for further development.
Structure-Activity Relationship (SAR) Studies
Research involving SAR has been crucial for optimizing the biological activity of pyrrolopyrimidine derivatives. Modifications to the methylthiophene and morpholinomethyl substituents have been studied to enhance potency and selectivity against targeted kinases.
Modification | Effect on Activity |
---|---|
Methyl group on thiophene | Increases lipophilicity and cellular uptake |
Morpholinomethyl substitution | Enhances solubility and selectivity for kinase targets |
Drug Development Potential
Given its promising biological activity, this compound is being investigated as a lead candidate for drug development against various cancers. Preclinical trials are ongoing to evaluate its pharmacokinetics, toxicity profiles, and therapeutic index.
Eigenschaften
IUPAC Name |
4-(4-methylthiophen-2-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-15-12-19(29-14-15)20-18-6-7-23-21(18)26-22(25-20)24-17-4-2-16(3-5-17)13-27-8-10-28-11-9-27/h2-7,12,14H,8-11,13H2,1H3,(H2,23,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPDADAQKFRHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=C3C=CNC3=NC(=N2)NC4=CC=C(C=C4)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649388 | |
Record name | 4-(4-Methylthiophen-2-yl)-N-{4-[(morpholin-4-yl)methyl]phenyl}-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142946-01-7 | |
Record name | 4-(4-Methylthiophen-2-yl)-N-{4-[(morpholin-4-yl)methyl]phenyl}-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.